molecular formula C22H26N2O3 B1666668 Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1) CAS No. 26180-47-2

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)

Cat. No. B1666668
CAS RN: 26180-47-2
M. Wt: 366.5 g/mol
InChI Key: ULWFVKKBMIGTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1) is a bioactive chemical.

Scientific Research Applications

Analytical Procedure in Cosmetics and Food Samples

A study by Memon, Bhanger, and Khuhawer (2005) developed an analytical procedure using micellar liquid chromatography for the analysis of benzoic acid and its derivatives in cosmetics and food samples. This method demonstrates the versatility of benzoic acid derivatives in analytical chemistry applications, particularly for quality control in consumer products (Memon, Bhanger, & Khuhawer, 2005).

Synthesis and Structure-Activity Relationship Analysis

Research by Dinesh (2013) focused on synthesizing two benzoic acids and analyzing their crystal structures. The study provided insights into the structural motifs and non-covalent interactions, emphasizing the role of benzoic acid derivatives in structure-activity relationship studies (Dinesh, 2013).

Synthesis of Triazolylindole Derivatives for Antifungal Activity

Singh and Vedi (2014) synthesized a series of novel triazolylindole derivatives involving benzoic acid for antifungal activity. This exemplifies the potential use of benzoic acid derivatives in developing new pharmaceuticals with specific biological activities (Singh & Vedi, 2014).

Solution Thermodynamic Analysis in Binary Solvents

A study by Shang et al. (2018) explored the solution thermodynamics of p-(Aminomethyl) benzoic acid in various binary solvents. This research is significant for understanding the solubility and interaction of benzoic acid derivatives in different solvent systems, which is crucial in fields like materials science and chemical engineering (Shang et al., 2018).

Development of Chelating Ligands

Research by Cano et al. (1995) involved the synthesis and characterization of ferrocene-containing chelating ligands derived from benzoic acid. This highlights the application of benzoic acid derivatives in developing novel ligands for metal ion complexation, relevant in fields like catalysis and materials science (Cano et al., 1995).

properties

CAS RN

26180-47-2

Product Name

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid

InChI

InChI=1S/C18H15NO2.C4H11NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;1-4(2,5)3-6/h2-12H,1H3,(H,20,21);6H,3,5H2,1-2H3

InChI Key

ULWFVKKBMIGTRL-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.CC(C)(CO)N

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.CC(C)(CO)N

Appearance

Solid powder

Other CAS RN

26180-47-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)
Reactant of Route 2
Reactant of Route 2
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)
Reactant of Route 3
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)
Reactant of Route 4
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)
Reactant of Route 5
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)
Reactant of Route 6
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-amino-2-methyl-1-propanol (1:1)

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